molecular formula C16H28BNO4 B6602585 tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate CAS No. 2195389-86-5

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B6602585
CAS No.: 2195389-86-5
M. Wt: 309.2 g/mol
InChI Key: IKXMRHOTSMGEAE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate: is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of cross-coupling reactions and other synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The boronic ester group in the compound can undergo various substitution reactions, particularly in the presence of palladium catalysts.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Inert Atmosphere: Typically nitrogen or argon to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a reactive intermediate, which then couples with another organic molecule to form a new carbon-carbon bond .

Comparison with Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: The unique bicyclo[1.1.1]pentane structure of tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate distinguishes it from other boronic esters. This structure imparts specific reactivity and stability characteristics that are advantageous in certain synthetic applications .

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-12(2,3)20-11(19)18-16-8-15(9-16,10-16)17-21-13(4,5)14(6,7)22-17/h8-10H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMRHOTSMGEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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